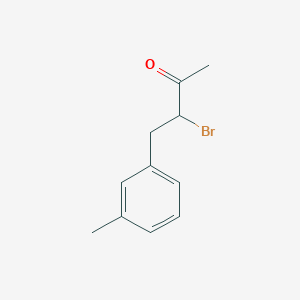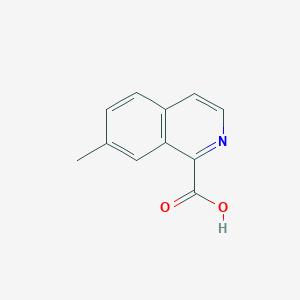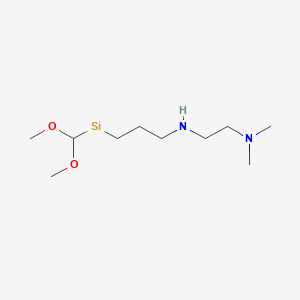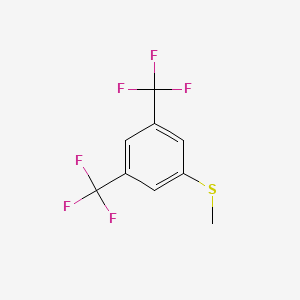![molecular formula C9H5F5O B12092529 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12092529.png)
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 1-[4-(trifluoromethyl)phenyl]ethan-1-one using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired difluorinated product.
Grignard Reaction: Another method involves the reaction of 4-(trifluoromethyl)benzaldehyde with a Grignard reagent followed by fluorination
Industrial Production Methods: Industrial production of 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro or trifluoromethyl groups are replaced by other functional groups. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. Its fluorinated groups can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Explored for its potential use in drug discovery and development. The compound’s unique structure may contribute to the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity. The compound may act by inhibiting specific enzymes or modulating receptor activity, leading to desired biological effects.
Comparison with Similar Compounds
4’-Trifluoromethylacetophenone: Similar in structure but lacks the difluoro group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the position and number of fluorine atoms.
2,2,2-Trifluoro-1-phenylethanol: A related compound with a hydroxyl group instead of a ketone.
Uniqueness: 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications compared to its similar counterparts.
Properties
Molecular Formula |
C9H5F5O |
|---|---|
Molecular Weight |
224.13 g/mol |
IUPAC Name |
2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,8H |
InChI Key |
RXWDDMWATYEAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]methanamine dihydrochloride](/img/structure/B12092483.png)

![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)




![4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanenitrile](/img/structure/B12092533.png)

